molecular formula C19H19N3O3 B2537867 N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1031993-15-3

N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2537867
CAS No.: 1031993-15-3
M. Wt: 337.379
InChI Key: DAVXIHIUEPGSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic small molecule characterized by a quinazoline core substituted with a methyl group at position 2 and an acetamide moiety at position 2. The acetamide side chain is further modified with a 4-ethoxyphenyl group, contributing to its unique physicochemical and pharmacological profile. The ethoxy group at the para position of the phenyl ring enhances metabolic stability compared to smaller alkyl or electron-withdrawing substituents, while the methyl group on the quinazoline core may reduce steric hindrance during target binding .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-24-15-10-8-14(9-11-15)22-18(23)12-25-19-16-6-4-5-7-17(16)20-13(2)21-19/h4-11H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVXIHIUEPGSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:

    Formation of 2-methylquinazolin-4-ol: This intermediate is synthesized through the cyclization of anthranilic acid with formamide under acidic conditions.

    Etherification: The 2-methylquinazolin-4-ol is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-methylquinazolin-4-yloxy)acetyl chloride.

    Amidation: Finally, the 2-(2-methylquinazolin-4-yloxy)acetyl chloride is reacted with 4-ethoxyaniline in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of N-(4-hydroxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes an ethoxy-substituted phenyl group and a quinazoline derivative. Its molecular formula is C19H20N2O3C_{19}H_{20}N_{2}O_{3}, with a molecular weight of approximately 320.37 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Quinazoline Core : This is achieved through cyclization of appropriate precursors.
  • Etherification : Introduction of the ethoxy group using reagents like ethyl iodide under basic conditions.
  • Amidation : Formation of the acetamide linkage by reacting the quinazoline derivative with 4-ethoxyaniline in the presence of coupling agents such as EDCI or DCC.

Medicinal Chemistry

N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has shown promise as a potential therapeutic agent, particularly in oncology and infectious diseases.

  • Anticancer Activity : Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in A549 (lung cancer) and C6 (glioma) cells, with IC50 values indicating potent activity at low concentrations. The mechanism appears to involve inhibition of tyrosine kinases, crucial for cell signaling and proliferation .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of both bacterial and fungal pathogens. The compound's mechanism may involve disruption of microbial metabolic pathways or cell wall synthesis .

Biological Research

The compound's unique structure allows it to serve as a probe in biochemical assays, facilitating the exploration of various biological pathways. Its interactions with specific enzymes and receptors can be studied to elucidate its pharmacodynamics and pharmacokinetics.

Material Science

In addition to its biological applications, this compound can be utilized as a building block for synthesizing more complex materials. Its chemical reactivity makes it suitable for developing new polymers or catalysts in industrial processes.

Case Studies

  • Anticancer Study : A recent investigation assessed the effects of this compound on various cancer cell lines, confirming its ability to reduce cell viability significantly through apoptosis induction .
  • Antimicrobial Effectiveness : In another study, the compound was tested against multiple bacterial strains, showing broad-spectrum antimicrobial activity, which suggests its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

Quinazoline Core Modifications

  • Oxy vs. Sulfanyl Linkages :
    Replacement of the oxygen bridge with a sulfur atom (e.g., N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetamide, ) increases lipophilicity (logP) and alters electronic properties. Sulfanyl derivatives exhibit enhanced membrane permeability but reduced hydrogen-bonding capacity compared to oxy-linked analogues .
  • Quinazolinone vs. Quinazolinones are more polar due to the carbonyl group, which may limit blood-brain barrier penetration .

Substituent Variations on the Phenyl Ring

  • Ethoxy vs. Ethyl Groups :
    The compound N-(3-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide () replaces the 4-ethoxy group with a 3-ethylphenyl chain. This substitution reduces polarity (logP = 2.74 for ethyl vs. higher logP for ethoxy) and may alter target selectivity .

Physicochemical Properties

Compound Name Molecular Weight logP Key Substituents Linkage Type Reference
Target Compound 321.38 ~3.0* 4-ethoxyphenyl, 2-methylquinazoline Oxy
N-(3-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide 321.38 2.74 3-ethylphenyl, 2-methylquinazoline Oxy
N-(4-chloro-2-methylphenyl)-2-[(4-oxo-3-allylquinazolin-2-yl)sulfanyl]acetamide 387.88 ~3.5 4-chloro-2-methylphenyl, allyl, sulfanyl Sulfanyl
2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide 325.35 ~2.8 ethylamino, 4-oxoquinazolinone Amide

*Estimated based on structural similarity to (logP = 2.74).

Anti-Inflammatory Activity

  • The target compound’s structural analogue, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (), demonstrated anti-inflammatory activity surpassing diclofenac in rodent models.
  • Sulfanyl-linked derivatives (e.g., ) showed moderate activity in preliminary screens, likely due to reduced solubility compared to oxy-linked compounds .

Metabolic Stability

  • The 4-ethoxy group in the target compound enhances resistance to cytochrome P450-mediated oxidation compared to methyl or unsubstituted phenyl groups (e.g., ) .

Biological Activity

N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound belonging to the class of acetamides, particularly quinazoline derivatives. This compound has garnered attention for its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

The structure of this compound features a quinazoline core, which is known for its diverse biological activities. The synthesis typically involves:

  • Formation of the Quinazoline Core : Synthesized through cyclization of appropriate precursors under acidic or basic conditions.
  • Etherification : Introduction of the ethoxy group using reagents like ethyl iodide or ethyl bromide in the presence of a base.
  • Amidation : Formation of the acetamide linkage by reacting the quinazoline derivative with 4-ethoxyaniline using coupling reagents like EDCI or DCC.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM)
PC310
MCF-712
HT-2915

These results suggest that the compound effectively inhibits cell growth in a dose-dependent manner, making it a candidate for further investigation in cancer therapy .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness as an inhibitor against pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30

These findings indicate the potential application of this compound in treating bacterial infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, providing a therapeutic avenue for inflammatory diseases.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may modulate signaling pathways related to cell proliferation and inflammation.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated various quinazoline derivatives, including this compound, demonstrating significant cytotoxicity against human prostate cancer cells (PC3). The study reported an IC50 value of 10 µM, indicating potent activity compared to standard chemotherapeutic agents .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at concentrations as low as 25 µg/mL, suggesting its potential as a novel antibacterial agent .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone, with emphasis on shifts for the ethoxyphenyl (δ 1.3–1.5 ppm for -OCH₂CH₃) and quinazoline moieties (δ 8.0–8.5 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

How can researchers determine the solubility and physicochemical properties of this compound?

Q. Basic

  • Solubility profiling : Use shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) followed by UV-Vis quantification .
  • LogP determination : Reverse-phase HPLC or octanol-water partition assays to measure hydrophobicity, critical for predicting membrane permeability .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic stability .

What strategies optimize synthetic yield when scaling up production?

Q. Advanced

  • Solvent optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) while maintaining reaction efficiency .
  • Catalyst screening : Test alternative catalysts (e.g., CuI for Ullmann-type couplings) to reduce palladium residues .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .

How does the compound interact with biological targets, and what methods validate its mechanism of action?

Q. Advanced

  • Molecular docking : Computational modeling against targets like EGFR or COX-2 to predict binding affinities .
  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinase or protease activity) .
  • Cellular assays : Dose-response studies in cancer cell lines (e.g., MCF-7, A549) with Western blotting to assess downstream protein modulation (e.g., p53, Bcl-2) .

How should researchers address contradictions in reported biological activity data?

Q. Advanced

  • Purity verification : Re-analyze compound batches via HPLC-MS to rule out impurities (>99% purity recommended) .
  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate across multiple labs .
  • Metabolic stability testing : Incubate with liver microsomes to assess if rapid degradation skews in vitro results .

What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C, followed by HPLC analysis .
  • Long-term stability : Store at 25°C/60% RH and 40°C/75% RH for 6–12 months, monitoring degradation via mass balance .

How to design in vitro bioactivity assays to evaluate anticancer potential?

Q. Advanced

  • Cell line panels : Test across NCI-60 cancer cell lines with SRB or MTT assays, prioritizing lines with target overexpression (e.g., EGFR-positive NSCLC) .
  • Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) and calculate combination indices (CI) using CompuSyn software .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic populations .

What structural modifications enhance bioavailability or target specificity?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Modify the ethoxyphenyl group (e.g., replace with trifluoromethoxy) or quinazoline methyl substituent to improve LogD and solubility .
  • Prodrug design : Introduce ester or phosphate groups at the acetamide oxygen to enhance aqueous solubility .

How can stereochemical considerations impact the compound’s activity, and what methods resolve such issues?

Q. Advanced

  • Chiral analysis : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • X-ray crystallography : Resolve absolute configuration if asymmetric centers exist, critical for patent applications .
  • Circular Dichroism (CD) : Confirm conformational stability in solution under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.